molecular formula C9H6ClNO B2423620 2-(4-cyanophenyl)acetyl chloride CAS No. 62044-37-5

2-(4-cyanophenyl)acetyl chloride

Cat. No.: B2423620
CAS No.: 62044-37-5
M. Wt: 179.6
InChI Key: XQRSIXZHLWBQOK-UHFFFAOYSA-N
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Description

2-(4-cyanophenyl)acetyl chloride is an organic compound with the molecular formula C9H6ClNO. It is a derivative of phenylacetyl chloride, where a cyano group (-CN) is attached to the para position of the benzene ring. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals due to its reactive acyl chloride group.

Scientific Research Applications

2-(4-cyanophenyl)acetyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

    Mode of Action

    The compound could interact with its targets through various types of chemical reactions, such as nucleophilic substitution or electrophilic addition . The exact mode of action would depend on the specific chemical and physical properties of the compound and its target.

    Biochemical Pathways

    Organic compounds can participate in or interfere with various biochemical pathways. For example, they might inhibit or activate specific enzymes, alter signal transduction pathways, or affect the synthesis or degradation of other molecules .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical properties, such as its size, charge, lipophilicity, and chemical reactivity . These properties determine how the compound is absorbed into the body, how it is distributed among different tissues, how it is metabolized by enzymes, and how it is excreted from the body.

    Result of Action

    The molecular and cellular effects of a compound’s action would depend on its mode of action and its specific targets. These effects could range from the activation or inhibition of specific cellular functions to the induction of cell death .

    Action Environment

    The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, the presence of other molecules, and the specific characteristics of the biological system in which it is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyanophenyl)acetyl chloride typically involves the reaction of 4-cyanobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient distillation systems to handle the volatile by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-cyanophenyl)acetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-cyanobenzoic acid.

    Condensation Reactions: It can participate in condensation reactions with amines to form imides and other nitrogen-containing compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to facilitate certain reactions.

    Solvents: Organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Imides: Formed by reaction with diamines or other bifunctional nucleophiles.

Comparison with Similar Compounds

    Phenylacetyl Chloride: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.

    4-Cyanobenzoyl Chloride: Similar structure but with a different functional group (benzoyl chloride instead of phenylacetyl chloride).

    4-Cyanophenylisocyanate: Contains an isocyanate group instead of an acyl chloride group, leading to different reactivity and applications.

Uniqueness: 2-(4-cyanophenyl)acetyl chloride is unique due to the presence of both the acyl chloride and cyano functional groups. This combination provides a high degree of reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of a wide range of compounds.

Properties

IUPAC Name

2-(4-cyanophenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9(12)5-7-1-3-8(6-11)4-2-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRSIXZHLWBQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62044-37-5
Record name 2-(4-cyanophenyl)acetyl chloride
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